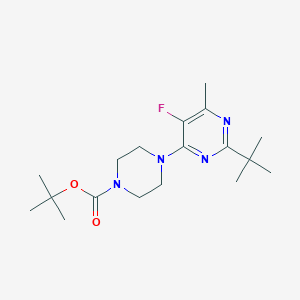![molecular formula C22H23N5O2S B6469550 N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2640944-17-6](/img/structure/B6469550.png)
N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that features a combination of quinoxaline, piperidine, and benzothiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline and piperidine intermediates, followed by their coupling with the benzothiazole moiety. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
科学的研究の応用
N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industry: The compound could be used in the production of advanced materials with unique properties.
作用機序
The mechanism of action of N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Quinoxaline Derivatives: Compounds like Olaquindox and Echinomycin share the quinoxaline core and have various biological activities.
Piperidine Derivatives: Piperidine-based compounds are widely used in drug discovery due to their diverse pharmacological properties.
Benzothiazole Derivatives: Benzothiazole-containing compounds are known for their antimicrobial and anticancer activities.
Uniqueness
N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its combination of three distinct moieties, each contributing to its overall properties and potential applications. This structural complexity allows for a wide range of interactions and activities, making it a valuable compound for research and development.
特性
IUPAC Name |
N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-15-21(24-19-9-5-4-8-18(19)23-15)27-13-11-16(12-14-27)26(2)22-17-7-3-6-10-20(17)30(28,29)25-22/h3-10,16H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTXNPIJUIKSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-chloro-2-methylphenyl)-2-{[(oxan-3-yl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6469471.png)

![4-methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B6469480.png)
![tert-butyl 4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6469483.png)
![3-benzyl-2-[(cyclohexylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6469490.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469495.png)
![6-(cyclobutylmethyl)-4-(oxolan-2-ylmethyl)-8-thia-4,6,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-3,5-dione](/img/structure/B6469508.png)
![4-{3-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile](/img/structure/B6469511.png)
![5-fluoro-2,4-dimethyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6469515.png)
![N-(4-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469529.png)
![N-(4-methanesulfonylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469532.png)
![8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4',6'-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6469533.png)
![methyl 3-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoate](/img/structure/B6469545.png)
![4',6'-dimethyl-8-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6469547.png)
